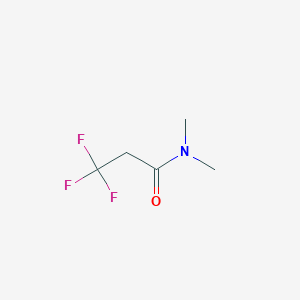

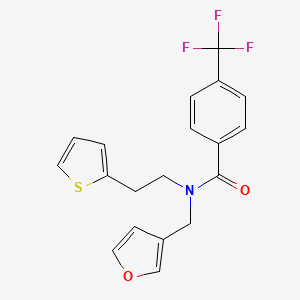

![molecular formula C20H19F3N2O2 B2545255 N-[3-metil-4-(2-oxopiperidin-1-il)fenil]-4-(trifluorometil)benzamida CAS No. 941978-57-0](/img/structure/B2545255.png)

N-[3-metil-4-(2-oxopiperidin-1-il)fenil]-4-(trifluorometil)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a trifluoromethyl group and a piperidinyl moiety

Aplicaciones Científicas De Investigación

Síntesis y Aplicaciones Farmacológicas de los Derivados de Piperidina

Síntesis de Derivados de Piperidina:- Los investigadores exploran continuamente métodos rápidos y rentables para sintetizar piperidinas sustituidas .

- Los investigadores han descubierto y evaluado fármacos potenciales que contienen la unidad piperidina, contribuyendo al desarrollo de fármacos .

- Áreas de interés específicas incluyen:

- Los investigadores continúan explorando nuevos compuestos basados en piperidina para fines terapéuticos .

Conclusión

En resumen, los derivados de piperidina tienen una gran promesa en el diseño y desarrollo de fármacos. Sus diversas aplicaciones abarcan varias áreas terapéuticas, lo que los convierte en un punto focal tanto para investigadores novatos como para científicos experimentados .

Mecanismo De Acción

Target of Action

The primary target of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and inflammation .

Mode of Action

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide acts as a direct inhibitor of FXa . It binds to FXa with high affinity, leading to a rapid onset of inhibition . This compound inhibits both free and prothrombinase-bound FXa activity, thereby reducing thrombin generation .

Biochemical Pathways

By inhibiting FXa, N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The inhibition of FXa reduces thrombin generation, which in turn decreases the conversion of fibrinogen to fibrin, ultimately leading to reduced blood clot formation .

Pharmacokinetics

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

The molecular and cellular effects of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide’s action include reduced thrombin generation and, consequently, decreased platelet aggregation . This leads to a decrease in blood clot formation, which can prevent thromboembolic diseases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-methyl-4-(2-oxopiperidin-1-

Propiedades

IUPAC Name |

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O2/c1-13-12-16(9-10-17(13)25-11-3-2-4-18(25)26)24-19(27)14-5-7-15(8-6-14)20(21,22)23/h5-10,12H,2-4,11H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTCFOSBRKYPER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

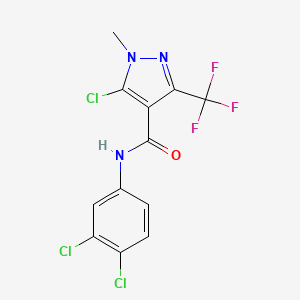

![3-amino-N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2545172.png)

![6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2545173.png)

![2-Amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2545175.png)

![3-(4-Fluorosulfonyloxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2545177.png)

![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2545181.png)

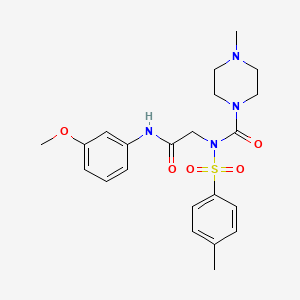

![2-Methoxy-5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzamide](/img/structure/B2545186.png)

![2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2545190.png)